molecular formula C21H20N2O3S B317192 N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B317192
M. Wt: 380.5 g/mol
InChI Key: CSEHROVTTXYLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves a multi-step process. The synthetic route often starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[4-[(4-propoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N2O3S/c1-2-13-26-18-11-5-15(6-12-18)20(24)22-16-7-9-17(10-8-16)23-21(25)19-4-3-14-27-19/h3-12,14H,2,13H2,1H3,(H,22,24)(H,23,25)

InChI Key

CSEHROVTTXYLHC-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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